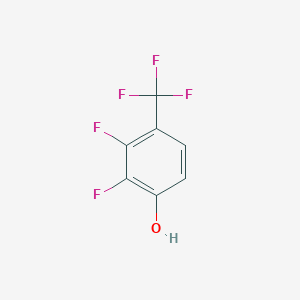

2,3-二氟-4-(三氟甲基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Difluoro-4-(trifluoromethyl)phenol is a fluorinated phenol derivative. The presence of fluorine atoms imparts unique physical and chemical properties to this compound, making it significant in various chemical synthesis processes and material science applications.

Synthesis Analysis

Various synthesis methods have been developed for fluorinated phenols, including 2,3-Difluoro-4-(trifluoromethyl)phenol. These methods often involve reactions with main group and transition elements or ortho-lithiation processes. For example, the reactions of 2,4,6-Tris(trifluoromethyl)phenols with compounds of main group and transition elements have been studied, highlighting the complexity and versatility of synthesis routes for such fluorinated phenols (Roesky, Scholz, & Noltemeyer, 1990).

Molecular Structure Analysis

The molecular structure of fluorinated phenols is characterized by the presence of fluorine atoms attached to the phenolic ring, which significantly affects their electronic and spatial configuration. Studies on similar compounds, such as 2-trifluoromethylphenol, reveal complex molecular structures with features like bifurcated hydrogen bonding, as confirmed by gas electron diffraction (Kovacs & Hargittai, 1998).

Chemical Reactions and Properties

Fluorinated phenols, including 2,3-Difluoro-4-(trifluoromethyl)phenol, participate in a range of chemical reactions, reflecting their reactivity and functional versatility. These reactions include electrophilic aromatic ring trifluoromethylthiolation, indicating the compound's ability to undergo direct functionalization (Jereb & Gosak, 2015).

科学研究应用

Synthesis of Polymers and Monomers

- Scientific Field : Polymer Chemistry

- Application Summary : “2,3-Difluoro-4-(trifluoromethyl)phenol” is used in the synthesis of polymers and monomers .

Synthesis of Material-Poly

- Scientific Field : Material Science

- Application Summary : “2,3-Difluoro-4-(trifluoromethyl)phenol” was used in the synthesis of material-poly {methyl [3- (2-hydroxy-3,4-difluoro)phenyl]propyl siloxane} (PMDFPS), which is sensitive to toxic organophosphate .

Synthesis of Trifluoromethylpyridines

- Scientific Field : Agrochemical and Pharmaceutical Industries

- Application Summary : “2,3-Difluoro-4-(trifluoromethyl)phenol” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Methods of Application : The synthesis of trifluoromethylpyridines involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .

- Results or Outcomes : Trifluoromethylpyridines have been used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Synthesis of 2,3,5-DCTF

- Scientific Field : Agrochemical Industry

- Application Summary : “2,3-Difluoro-4-(trifluoromethyl)phenol” is used in the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is a chemical intermediate for the synthesis of several crop-protection products .

- Methods of Application : The synthesis of 2,3,5-DCTF involves direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .

- Results or Outcomes : 2,3,5-DCTF is in high demand for the production of several crop-protection products .

Synthesis of Ubrogepant

- Scientific Field : Pharmaceutical Industry

- Application Summary : “2,3-Difluoro-4-(trifluoromethyl)phenol” is used in the synthesis of Ubrogepant, a medicament used for acute migraine with or without visual disturbances .

Synthesis of Fluorinated Organic Chemicals

- Scientific Field : Agrochemical and Pharmaceutical Industries

- Application Summary : “2,3-Difluoro-4-(trifluoromethyl)phenol” is used in the synthesis of fluorinated organic chemicals, which have seen many recent advances in the agrochemical, pharmaceutical, and functional materials fields .

- Methods of Application : The synthesis of these fluorinated organic chemicals involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .

- Results or Outcomes : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

安全和危害

The safety data sheet for a similar compound, “4-(trifluoromethyl)phenol”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

属性

IUPAC Name |

2,3-difluoro-4-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJVQVQWMHTPNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378956 |

Source

|

| Record name | 2,3-difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-(trifluoromethyl)phenol | |

CAS RN |

116640-12-1 |

Source

|

| Record name | 2,3-difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)

![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)

![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)

![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)